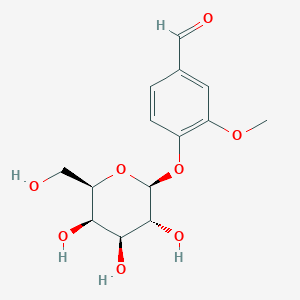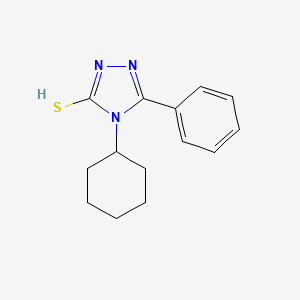
Glucovanillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glucovanillin can be synthesized through the glycosylation of vanillin. This process involves the attachment of a glucose molecule to vanillin, typically using enzymatic methods . The reaction conditions often include the use of β-D-glucosidases, which facilitate the breakdown of β-glucosidic bonds .
Industrial Production Methods
In industrial settings, this compound is extracted from the green pods of Vanilla planifolia. The extraction process involves curing the pods, which triggers the enzymatic hydrolysis of this compound to vanillin . This method is preferred due to its efficiency and the high yield of vanillin obtained .
Analyse Des Réactions Chimiques
Types of Reactions
Glucovanillin undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction where this compound is hydrolyzed by β-D-glucosidases to produce vanillin.
Oxidation: This compound can be oxidized to form vanillic acid.
Reduction: Reduction of this compound can yield vanillyl alcohol.
Common Reagents and Conditions
Hydrolysis: β-D-glucosidases are commonly used under mild acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products
Vanillin: The major product of hydrolysis.
Vanillic Acid: Formed through oxidation.
Vanillyl Alcohol: Produced via reduction.
Applications De Recherche Scientifique
Glucovanillin has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of vanillin and other aromatic compounds.
Biology: Studied for its role in the biosynthesis of vanillin in Vanilla planifolia.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry for the production of natural vanillin.
Mécanisme D'action
The mechanism of action of glucovanillin involves its enzymatic hydrolysis by β-D-glucosidases. This hydrolysis breaks the β-glucosidic bond, releasing vanillin . The molecular targets include the β-glucosidic bonds within the this compound molecule, and the pathway involves the enzymatic degradation of cell walls and hydrolysis of this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin: The primary product of glucovanillin hydrolysis.
Vanillic Acid: An oxidation product of this compound.
Vanillyl Alcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its role as a natural precursor to vanillin in Vanilla planifolia. Unlike synthetic vanillin, this compound-derived vanillin retains the complex aroma profile associated with natural vanilla .
Propriétés
IUPAC Name |
3-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11+,12+,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRNQMUKVDHCFX-MBJXGIAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;7-(4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate](/img/structure/B7759672.png)


![3-methyl-2-sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7759692.png)






![2-(4-(Dimethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium iodide](/img/structure/B7759748.png)

